Exceptional AT1 Receptor Binding Affinity (Kd = 0.0501 nM) in Rabbit Aorta Functional Assay
In a functional antagonist activity assay using rabbit aorta tissue, ZD-6888 demonstrates an exceptionally high affinity for the AT1 receptor with a Kd of 0.0501 nM [1]. In a comparable assay system (rabbit aorta), the commonly used AT1 antagonist losartan exhibits a Kd of 12.6 nM [2]. Another AT1 antagonist, CHEMBL340315, shows a Kd of 3.98 nM in the same tissue model [3].
| Evidence Dimension | AT1 receptor antagonist binding affinity (Kd) |
|---|---|
| Target Compound Data | Kd = 0.0501 nM |
| Comparator Or Baseline | Losartan: Kd = 12.6 nM; CHEMBL340315: Kd = 3.98 nM |
| Quantified Difference | ZD-6888 exhibits approximately 251-fold higher affinity than losartan and 79-fold higher affinity than CHEMBL340315. |
| Conditions | Antagonist activity at angiotensin AT1 receptor in rabbit aorta (functional contraction inhibition assay). |
Why This Matters
This exceptional in vitro potency allows for the use of significantly lower compound concentrations in cellular and ex vivo models, minimizing potential off-target effects and reducing the cost per experiment.
- [1] BindingDB. BDBM50047126 (ZD-6888) affinity data. Antagonist activity at angiotensin AT1 receptor in rabbit aorta. Accessed 2025. View Source
- [2] BindingDB. BDBM82258 (Losartan) affinity data. Antagonist activity at AT1 receptor in Japanese white rabbit thoracic aorta. Accessed 2025. View Source
- [3] BindingDB. BDBM50417813 (CHEMBL340315) affinity data. Antagonist activity at angiotensin AT1 receptor in rabbit aorta. Accessed 2025. View Source
